molecular formula C11H13N3O3 B2572361 4,6-dimethoxy-1H-indole-2-carbohydrazide CAS No. 474398-80-6

4,6-dimethoxy-1H-indole-2-carbohydrazide

Cat. No.: B2572361
CAS No.: 474398-80-6
M. Wt: 235.243
InChI Key: QJFXTLCZEVOZTG-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-1H-indole-2-carbohydrazide is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely recognized for their biological and pharmacological activities. This particular compound is characterized by the presence of methoxy groups at the 4 and 6 positions of the indole ring and a carbohydrazide group at the 2 position. The unique structure of this compound makes it a valuable target for research in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 4,6-dimethoxy-1H-indole-2-carbohydrazide is the enzyme acetylcholinesterase . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

This compound: interacts with acetylcholinesterase, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft .

Biochemical Pathways

The inhibition of acetylcholinesterase by This compound affects the cholinergic pathway . This pathway is involved in many physiological processes, including muscle contraction, heart rate, and memory. The increased concentration of acetylcholine due to the inhibition of acetylcholinesterase can lead to enhanced cholinergic transmission .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the enhancement of cholinergic transmission . This enhancement can lead to various physiological effects, depending on the specific tissues and organs involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with acetylcholinesterase .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dimethoxy-1H-indole-2-carbohydrazide can be synthesized starting from methyl 4,6-dimethoxy-1H-indole-2-carboxylate. The synthesis involves a cyclodehydration reaction to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds. This reaction is typically carried out in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy groups and the carbohydrazide group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole derivatives, while substitution reactions can yield a variety of substituted indole compounds .

Scientific Research Applications

4,6-Dimethoxy-1H-indole-2-carbohydrazide has several scientific research applications, including:

Comparison with Similar Compounds

4,6-Dimethoxy-1H-indole-2-carbohydrazide can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4,6-dimethoxy-1H-indole-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-16-6-3-8-7(10(4-6)17-2)5-9(13-8)11(15)14-12/h3-5,13H,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFXTLCZEVOZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C(N2)C(=O)NN)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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